Cyp11B2-IN-1 -

Cyp11B2-IN-1

Catalog Number: EVT-8871109
CAS Number:
Molecular Formula: C18H18FN3O
Molecular Weight: 311.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cyp11B2-IN-1 is classified as a small molecule inhibitor designed to target the aldosterone synthase enzyme. It is derived from research aimed at understanding the molecular mechanisms behind aldosterone production and its associated pathologies. The compound has been synthesized for both experimental and therapeutic purposes, focusing on its potential to modulate hormone levels effectively.

Synthesis Analysis

Methods and Technical Details

The synthesis of Cyp11B2-IN-1 involves several chemical reactions that are typically executed in a laboratory setting. While specific synthetic pathways may vary, common methods include:

  1. Precursor Selection: Choosing appropriate starting materials that can be transformed into the desired inhibitor.
  2. Functional Group Modifications: Employing reactions such as alkylation, acylation, or oxidation to introduce necessary functional groups that enhance biological activity.
  3. Purification: Utilizing techniques such as chromatography to isolate the final product from unreacted materials and byproducts.

The synthesis process requires careful control of reaction conditions (temperature, pH, solvent) to ensure high yield and purity of Cyp11B2-IN-1.

Molecular Structure Analysis

Structure and Data

Cyp11B2-IN-1 possesses a unique molecular structure characterized by specific functional groups that confer its inhibitory properties on aldosterone synthase. Detailed structural analysis typically involves:

  • X-ray Crystallography: To determine the three-dimensional arrangement of atoms within the molecule.
  • Nuclear Magnetic Resonance Spectroscopy: To elucidate the connectivity between different atoms and confirm structural integrity.

The molecular formula and precise structural data would provide insights into its interaction with the target enzyme, which is essential for understanding its mechanism of action.

Chemical Reactions Analysis

Reactions and Technical Details

Cyp11B2-IN-1 undergoes various chemical reactions during its synthesis and when interacting with biological systems. Key reactions include:

  • Enzyme Inhibition: The compound binds to the active site of aldosterone synthase, preventing substrate access and subsequent enzymatic activity.
  • Metabolism: Once administered, Cyp11B2-IN-1 may undergo metabolic transformations, affecting its efficacy and duration of action.

Understanding these reactions is critical for optimizing dosage forms and predicting pharmacokinetic behavior in clinical settings.

Mechanism of Action

Process and Data

The mechanism by which Cyp11B2-IN-1 exerts its effects involves:

  1. Competitive Inhibition: The compound competes with natural substrates (such as 11-deoxycorticosterone) for binding to aldosterone synthase.
  2. Reduction in Aldosterone Production: By inhibiting this enzyme, Cyp11B2-IN-1 decreases aldosterone synthesis, leading to lower blood pressure and improved electrolyte balance.

Data from pharmacological studies would typically support these mechanisms, demonstrating dose-dependent effects on aldosterone levels in vitro and in vivo.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cyp11B2-IN-1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Provides insight into its stability and solubility.
  • Solubility: Determines how well the compound can be absorbed when administered.
  • Stability Profile: Indicates how long the compound remains effective under various conditions (light, temperature).

Characterization of these properties is essential for formulation development in pharmaceutical applications.

Applications

Scientific Uses

Cyp11B2-IN-1 has significant potential applications in scientific research and clinical practice:

  • Treatment of Hypertension: By inhibiting aldosterone production, it can help manage high blood pressure effectively.
  • Research Tool: It serves as a valuable tool in studying aldosterone-related disorders, providing insights into pathophysiology and potential therapeutic targets.
  • Drug Development: The compound can be a lead candidate for developing new antihypertensive agents targeting the renin-angiotensin-aldosterone system.
Introduction to CYP11B2 Inhibition in Cardiovascular Pathophysiology

Role of Aldosterone Synthase (CYP11B2) in Hypertension and Heart Failure

Aldosterone synthase, encoded by the CYP11B2 gene, catalyzes the final steps of aldosterone biosynthesis in the adrenal zona glomerulosa. This enzyme converts 11-deoxycorticosterone to aldosterone via three sequential reactions: 11β-hydroxylation, 18-hydroxylation, and 18-oxidation [4] [8]. In cardiovascular pathophysiology, aldosterone excess drives myocardial fibrosis, endothelial dysfunction, and ventricular remodeling through both genomic and non-genomic mechanisms. Clinical studies demonstrate that myocardial CYP11B2 messenger RNA expression is significantly elevated in chronic heart failure patients compared to controls (P<0.05) and correlates strongly with collagen volume fraction (r=0.64, P=0.001), a histological marker of fibrosis [1]. The enzyme’s pathological impact extends to left ventricular structure: genetic polymorphisms in the CYP11B2 promoter region independently predict increased left ventricular end-diastolic diameter (β=0.40, P<0.0001), mass (β=0.17, P=0.023), and diastolic dysfunction in young adults [7]. Notably, CYP11B2 expression is markedly amplified in heart failure subgroups with left ventricular ejection fraction <30% or end-systolic diameter >55 mm, positioning it as a biomarker of severity [1]. Dietary sodium further modulates this relationship, with high salt intake exacerbating ventricular hypertrophy only in specific CYP11B2 genotypes [7].

Table 1: Cardiac Structural and Functional Parameters Associated with CYP11B2 Genetic Polymorphisms

ParameterRegression Coefficient (β)P-valueInfluence of High Sodium Intake
Left ventricular mass0.170.023Increased hypertrophy
End-diastolic diameter0.40<0.0001Ventricular dilation
Atrial filling fraction*Not applicable0.018Impaired relaxation

*Heart rate-adjusted measure of diastolic function [7]

Rationale for Selective CYP11B2 Inhibition Over CYP11B1 in Therapeutic Targeting

The therapeutic targeting of aldosterone synthase faces a fundamental biochemical challenge: CYP11B2 shares 93% amino acid homology and near-identical active-site architecture with cortisol synthase (CYP11B1), which is essential for glucocorticoid synthesis [3] [8]. Both enzymes localize to the mitochondrial inner membrane and feature identical heme-coordinating cysteine residues (Cys450 in CYP11B2) and substrate-binding residues [8]. However, structural analyses reveal critical differences enabling selectivity. The CYP11B2 substrate pocket is more spacious due to substitutions like V300A and A320V, allowing accommodation of steroid intermediates during multi-step aldosterone synthesis [8]. Non-selective inhibition disrupts cortisol homeostasis, as evidenced by early inhibitors like osilodrostat (LCI699), which suppressed adrenocorticotropic hormone-stimulated cortisol synthesis at doses ≥3 mg/day [3] [5]. Selective CYP11B2 inhibition offers dual advantages:

  • Avoidance of adrenal insufficiency: Preserving CYP11B1 activity maintains physiological cortisol responses to stress.
  • Comprehensive aldosterone suppression: Inhibits both mineralocorticoid receptor-dependent and non-receptor-mediated aldosterone effects, unlike receptor antagonists [3] [6].Second-generation inhibitors exploit subtle active-site distinctions. Baxdrostat (RO6836191) achieves 100-fold selectivity for CYP11B2 over CYP11B1 by optimizing interactions with residue V315 (equivalent to I331 in CYP11B1), a key divergence point in the enzymes’ substrate channels [5] [6].

Table 2: Structural and Functional Differences Between CYP11B2 and CYP11B1

CharacteristicCYP11B2 (Aldosterone Synthase)CYP11B1 (Cortisol Synthase)Selectivity Determinants
Primary substrate11-Deoxycorticosterone11-DeoxycortisolSteroid orientation in active site
Key reactions catalyzed11β-OH, 18-OH, 18-oxidation11β-hydroxylation onlyMulti-step catalysis requirement
Critical residue at site*Valine 300Alanine 300Steric hindrance modulation
Inhibitor specificity siteValine 315Isoleucine 331Hydrophobic interaction differences

*Positions based on human crystal structures (PDB: 4DVQ for CYP11B2) [8]

Historical Evolution of Aldosterone Synthase Inhibitors in Cardiovascular Research

The development of aldosterone synthase inhibitors spans four decades, marked by progressive selectivity improvements:

  • First-generation inhibitors (1980s–2000s): Steroidal analogs like mespirenone demonstrated proof-of-concept but lacked specificity, interacting with other steroidogenic enzymes [8]. Non-steroidal compounds emerged from antifungal screens; fadrozole (a triazole derivative) inhibited both aromatase and CYP11B enzymes. Its D-enantiomer, FAD286, showed 6-fold selectivity for CYP11B2 over CYP11B1 in vitro but caused glucocorticoid insufficiency in primates [5] [8].
  • Refined selectivity agents (2010–2020): Osilodrostat (LCI699), derived from FAD286, improved selectivity to 10:1 (CYP11B2:CYP11B1) [5]. In a proof-of-concept study, it reduced plasma aldosterone by 70–80% in primary aldosteronism patients at 0.5–1 mg twice daily but exhibited dose-limiting cortisol suppression at higher doses [2] [5]. Its antihypertensive efficacy in essential hypertension was comparable to eplerenone 50 mg twice daily at 1 mg daily, though 20% of patients showed blunted cortisol response to adrenocorticotropic hormone [2] [5]. This led to its repurposing for Cushing’s syndrome.
  • Contemporary high-selectivity agents (2020–present): Baxdrostat, a pyrimidine derivative, achieves 100:1 selectivity via optimized binding in the CYP11B2 substrate channel [5] [6]. In the BrigHTN trial, 2 mg daily reduced urinary aldosterone excretion by 273 ng/g creatinine and systolic blood pressure by −20 mmHg versus placebo in resistant hypertension [5]. BI 690517 exhibits parallel selectivity, reducing albuminuria by 39% in chronic kidney disease patients without affecting cortisol [6] [9]. Novel compounds like JX09 (PB6440) and lorundrostat further refine this paradigm [6] [8].

Properties

Product Name

Cyp11B2-IN-1

IUPAC Name

2-[5-(1-cyclopropyl-6-fluorobenzimidazol-2-yl)pyridin-3-yl]propan-2-ol

Molecular Formula

C18H18FN3O

Molecular Weight

311.4 g/mol

InChI

InChI=1S/C18H18FN3O/c1-18(2,23)12-7-11(9-20-10-12)17-21-15-6-3-13(19)8-16(15)22(17)14-4-5-14/h3,6-10,14,23H,4-5H2,1-2H3

InChI Key

OAMLIJKKGZLNHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN=CC(=C1)C2=NC3=C(N2C4CC4)C=C(C=C3)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.